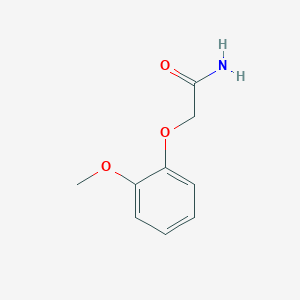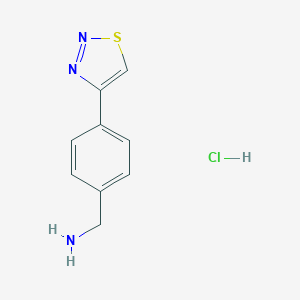![molecular formula C18H21NO2 B070535 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin CAS No. 171615-15-9](/img/structure/B70535.png)
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin, also known as THIQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. THIQ is a heterocyclic compound that consists of a quinolizine ring fused to a coumarin ring, and it possesses an isopropyl group at the 8 position of the quinolizine ring.
Wirkmechanismus
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin acts as a selective agonist for KOR, and its binding to KOR results in the activation of the G protein-coupled signaling pathway. This activation leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. The decrease in cAMP levels results in the modulation of ion channels and the release of neurotransmitters, which ultimately leads to the observed physiological effects of 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin.
Biochemical and Physiological Effects:
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin has been shown to induce analgesia, anti-stress effects, and sedation in animal models. Additionally, 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin has been shown to have anti-inflammatory effects and can modulate the immune response. 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin has also been shown to have potential applications in the treatment of drug addiction, as it can reduce drug-seeking behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin in lab experiments is its high affinity for KOR, which allows for the selective activation of this receptor. Additionally, 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin is stable and can be easily synthesized in large quantities. However, one limitation of using 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin is its potential for off-target effects, as it may bind to other receptors in addition to KOR.
Zukünftige Richtungen
There are several potential future directions for the use of 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin in scientific research. One potential direction is the development of 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin-based therapeutics for the treatment of pain, stress-related disorders, and drug addiction. Additionally, 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin could be used as a tool for the study of KOR signaling pathways and the development of new KOR-targeted drugs. Finally, the potential off-target effects of 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin could be further investigated to better understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin involves the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline with 3-acetyl-4-hydroxycoumarin in the presence of a Lewis acid catalyst. This reaction yields 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin as a yellow crystalline solid with a melting point of 198-200°C.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin has been used in various scientific research studies due to its ability to bind to and activate the kappa opioid receptor (KOR). KOR is a G protein-coupled receptor that is involved in the modulation of pain perception, stress response, and drug addiction. 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin has been shown to have a high affinity for KOR and can induce analgesia and anti-stress effects in animal models.
Eigenschaften
CAS-Nummer |
171615-15-9 |
|---|---|
Produktname |
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin |
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
6-propan-2-yl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one |
InChI |
InChI=1S/C18H21NO2/c1-11(2)14-10-16(20)21-18-13-6-4-8-19-7-3-5-12(17(13)19)9-15(14)18/h9-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
WWZVTLIQPPVZEL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4 |
Kanonische SMILES |
CC(C)C1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



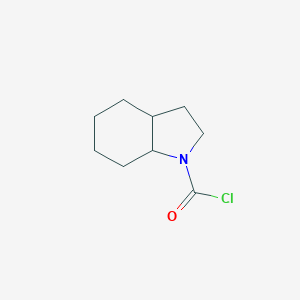
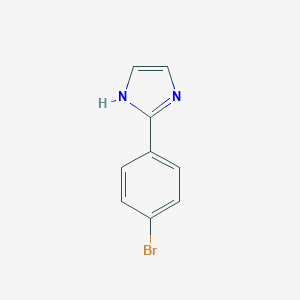
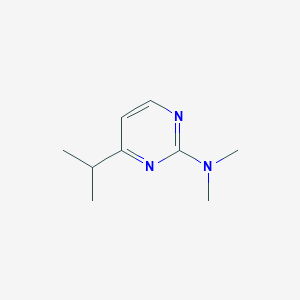




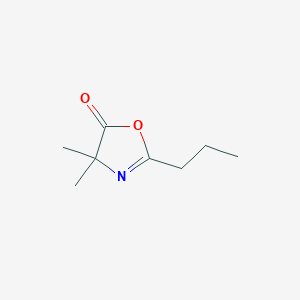
![4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B70477.png)
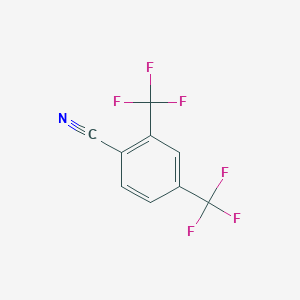

![(S)-2-Amino-2-[(R)-oxiranyl]propanoic acid](/img/structure/B70487.png)
